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POLYGLYCERYL-6 POLYRICINOLEATE

Emulsion Stability W/O Emulsion Pharmaceutical Excipient

Polyglyceryl-6 Polyricinoleate (PGPR), a non-ionic, lipophilic emulsifier (HLB ~3-4), is a complex ester derived from the polymerization of ricinoleic acid and polyglycerol. Unlike simpler mono- or di-esters, PGPR's polymeric structure provides unique rheological control and exceptional stability for water-in-oil (W/O) emulsions and dispersions across food, cosmetic, and industrial applications.

Molecular Formula C11H7ClN2O
Molecular Weight 0
CAS No. 114355-43-0
Cat. No. B1166362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYGLYCERYL-6 POLYRICINOLEATE
CAS114355-43-0
Molecular FormulaC11H7ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyglyceryl-6 Polyricinoleate (PGPR, CAS 114355-43-0): A Unique Polymeric Emulsifier for Demanding Formulations


Polyglyceryl-6 Polyricinoleate (PGPR), a non-ionic, lipophilic emulsifier (HLB ~3-4), is a complex ester derived from the polymerization of ricinoleic acid and polyglycerol . Unlike simpler mono- or di-esters, PGPR's polymeric structure provides unique rheological control and exceptional stability for water-in-oil (W/O) emulsions and dispersions across food, cosmetic, and industrial applications .

Why Generic 'PGPR' or Alternative Emulsifiers Cannot Simply Replace Polyglyceryl-6 Polyricinoleate


Simply substituting Polyglyceryl-6 Polyricinoleate with a generic 'PGPR' (often a mix of polyglycerol-3 and -6 esters) or a common alternative like lecithin can lead to significant performance failure. The specific polymerization degree of the polyglycerol chain directly impacts its stabilization mechanism and rheological influence [1]. For instance, while lecithin primarily reduces plastic viscosity in chocolate, PGPR uniquely and drastically reduces yield stress, a critical parameter for moldability and coating. Failure to account for this functional specificity can result in process inefficiencies, increased raw material costs, and unacceptable product texture or instability [2].

Quantitative Evidence Guide: Data-Driven Differentiation of Polyglyceryl-6 Polyricinoleate


Superior Physical Stability in W/O Emulsions Compared to Other PGPR Qualities

In an accelerated stability study of water-in-oil (W/O) emulsions, triglycerol polyricinoleate-6 (PGPR with a polymerization degree of ~6) provided the highest physical stability among four different qualities of PGPR tested [1].

Emulsion Stability W/O Emulsion Pharmaceutical Excipient

Yield Stress Reduction in Chocolate: A Distinct Mechanism from Lecithin

In industrial chocolate, lecithin and PGPR have distinct, non-interchangeable effects on rheology. Lecithin primarily decreases plastic viscosity, whereas a small concentration of PGPR decreases the yield stress [1]. Using a blend of 0.50% lecithin and 0.10% PGPR was found to be an optimal combination for controlling viscosity and yield value [2].

Chocolate Rheology Food Processing Yield Stress

Thermal Stability Under Process Conditions: Minimal Color and Luster Change at 90°C

Polyglyceryl-6 Polyricinoleate exhibits high thermal stability, with its color and luster showing only very small changes after being kept at 90°C for 14 days [1].

Thermal Stability Industrial Processing Quality Control

Emulsification Superiority in Vegetable Oil Systems Compared to GMO and Lecithin

In water-in-vegetable oil emulsions, polyglycerol polyricinoleate (PGPR) was demonstrated to be superior as a hydrophobic emulsifier compared to glycerol monooleate (GMO) and/or lecithin [1]. However, for long-term storage (>6-8 weeks), it was shown that PGPR alone was insufficient, and required combination with submicrocrystalline fat particles for ideal stability [1].

Emulsion Stability Vegetable Oil Food Emulsifiers

High Cosmetic Ingredient Safety Profile with Broad Regulatory Acceptance

The independent Cosmetic Ingredient Review (CIR) panel has ruled polyglyceryl-6 ricinoleate safe in its current usage in cosmetics [1]. EWG's Skin Deep database scores it with 'LOW' concern for cancer, allergies & immunotoxicity, and developmental & reproductive toxicity [2].

Cosmetic Safety Regulatory Compliance Toxicology

High-Impact Application Scenarios for Polyglyceryl-6 Polyricinoleate Based on Evidence


Precision Chocolate Rheology Modification for Molding and Enrobing

Leveraging the evidence that Polyglyceryl-6 Polyricinoleate uniquely reduces yield stress in chocolate [4], this scenario applies to the industrial manufacture of molded chocolate products and enrobed confections. By precisely controlling the yield stress, manufacturers can ensure that chocolate flows perfectly into intricate mold details and forms a uniform, thin coating around centers, significantly reducing waste and improving throughput. This is a critical advantage over using lecithin alone, which cannot achieve the same yield stress reduction.

Formulating Premium, Long-Term Stable W/O Emulsions for Cosmetics and Pharmaceuticals

Based on its proven superiority over other PGPR qualities for physical stability in W/O emulsions [4], Polyglyceryl-6 Polyricinoleate is the optimal choice for formulating high-value W/O creams, lotions, and pharmaceutical ointments. Its ability to maintain emulsion integrity under thermal stress ensures product consistency and efficacy throughout its shelf life. Furthermore, as demonstrated, combining it with specific fat crystals can achieve 'ideally stable' fluid emulsions for over 6-8 weeks [5], a key differentiator for premium, long-lasting formulations.

Developing 'Clean Label' and 'Natural' Cosmetic Formulations with High Safety Standards

Capitalizing on its favorable safety profile, including a 'safe' ruling by the CIR panel and low toxicity scores [4][5], this ingredient is perfectly suited for the development of 'clean' and 'natural' beauty products. Formulators can confidently use Polyglyceryl-6 Polyricinoleate to create effective, stable emulsions while meeting consumer demand for ingredients perceived as safe and non-irritating. This is a clear advantage over some synthetic emulsifiers with more complex or less favorable toxicological profiles.

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